![molecular formula C11H14FN B1441135 3-[(3-Fluorophenyl)methyl]pyrrolidine CAS No. 1000198-80-0](/img/structure/B1441135.png)

3-[(3-Fluorophenyl)methyl]pyrrolidine

Descripción general

Descripción

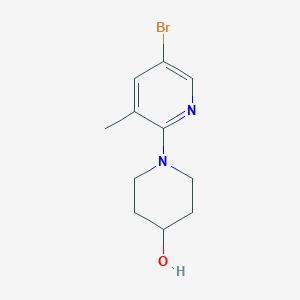

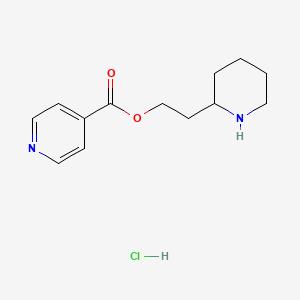

“3-[(3-Fluorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1000198-80-0 . It has a molecular weight of 179.24 and is a liquid at room temperature . It is also known as 3-(3-fluorobenzyl)pyrrolidine .

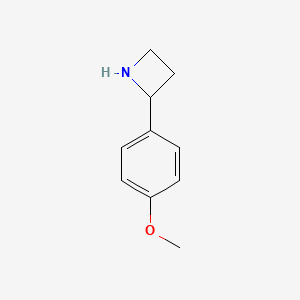

Molecular Structure Analysis

The molecular structure of “3-[(3-Fluorophenyl)methyl]pyrrolidine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

“3-[(3-Fluorophenyl)methyl]pyrrolidine” is a liquid at room temperature . It has a molecular weight of 179.24 .Aplicaciones Científicas De Investigación

- Application: Proline, a natural amino acid that can be considered an excellent, efficient, and versatile organocatalyst for various asymmetric reactions. The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst and provide a platform to mimic and explore the catalytic processes in a biological system .

- Method: The synthetic strategies involve encapsulating organocatalysts into porous materials to construct novel heterogeneous catalysts .

- Results: This approach has been used to create chiral pyrrolidine functionalized MOFs and COFs, which have been systematically summarized .

- Application: FTIR can provide crucial information on the molecular structure of organic and inorganic components and has been used extensively for chemical characterization of geological samples .

- Method: The technique involves using high-resolution micro-FTIR imaging to visualize and map the distributions of organic matter and minerals on a micrometer scale in geological samples .

- Results: This technique has advanced understanding of heterogeneity of organic rich coal and shale .

Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks

Micro-Fourier Transform Infrared Spectroscopy (FTIR) in Geological Sciences

- Application: F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . They have been widely studied for their application in industry and real life .

- Method: The synthetic strategies involve the use of fluorine atoms both as anionic units or as coordinating elements of more complex inorganic units .

- Results: The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .

- Application: Fluoropolymers have unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation . They have been widely used to prepare high performance materials .

- Method: The methods to synthesize water-soluble fluoropolymers for the applications and explained their supramolecular assembly behaviors in solutions .

- Results: This critical review focuses on the recent advances of fluoropolymers in gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .

Fluorinated Metal–Organic Frameworks (F-MOFs)

Fluoropolymers in Biomedical Applications

Safety And Hazards

Direcciones Futuras

Pyrrolidine derivatives, including “3-[(3-Fluorophenyl)methyl]pyrrolidine”, have significant potential in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds and drug candidates . They are present in many natural products and pharmacologically important agents . Future research could focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity .

Propiedades

IUPAC Name |

3-[(3-fluorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVRSFIRKVTHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696400 | |

| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Fluorophenyl)methyl]pyrrolidine | |

CAS RN |

1000198-80-0 | |

| Record name | 3-[(3-Fluorophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)

![2-{2-[2-(Tert-butyl)-4-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441064.png)